molecular formula C10H11N5O B1267506 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 4342-08-9

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1267506
CAS No.: 4342-08-9
M. Wt: 217.23 g/mol
InChI Key: SPSJTSUTONSWEX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . These interactions can lead to the modulation of kinase activity, thereby affecting downstream signaling events. Additionally, this compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has been reported to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under ambient conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy and potency. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses . For example, in animal studies, low doses of this compound have been shown to modulate enzyme activity without causing toxicity. At high doses, the compound can induce toxic effects, such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction can be catalyzed by copper(I) salts to improve the yield and selectivity. The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
  • Isolation and purification of the desired triazole product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes and proteins, making it a valuable tool for understanding biochemical pathways .

Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer, antimicrobial, and antiviral activities. It is being investigated as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and nanotechnology .

Comparison with Similar Compounds

Comparison: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the triazole ring. This combination of functional groups enhances its reactivity and potential biological activities compared to similar compounds . For example, the presence of the amino group allows for additional hydrogen bonding interactions, which can improve binding affinity to biological targets .

Properties

IUPAC Name

5-amino-1-benzyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSJTSUTONSWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279955
Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-08-9
Record name 4342-08-9
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Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide
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Synthesis routes and methods

Procedure details

In a separate reactor, DMSO (17.6 g, 16.0 ml) was charged followed by, 32% aqueous NaOH (7.86 g, 5.82 ml, 62.9 mmol, Eq: 1.0) and water (5.00 g, 5.00 ml). A solution of 2-cyanoacetamide (7.93 g, 94.3 mmol, Eq: 1.50) in DMSO (17.6 g, 16.0 ml) was added dropwise over 15 min at 25° C. The previously prepared benzyl azide solution was added dropwise over 4 h at 25° C. The reaction was stirred overnight at 25° C. and water (120 g, 120 ml) was added dropwise over 30 min at 25° C. (exothermic). The resulting suspension was cooled over 30 min to 0° C., stirred at 0° C. for 30 min and filtered. The filter cake was washed with water (40.0 g, 40.0 ml) and was dried at 50° C./5 mbar to give 12.6 g of the title compound.
Name
Quantity
5.82 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7.93 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.